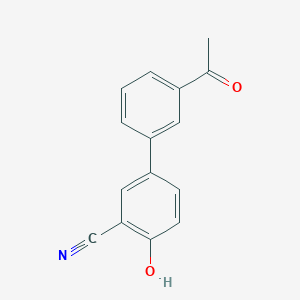
4-(3-Acetylphenyl)-2-cyanophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Acetylphenyl)-2-cyanophenol, 95% (4-APCP-95) is a novel chemical compound that has recently been gaining attention in the scientific community due to its potential applications in various research fields. This compound is composed of a phenol group with a 3-acetylphenyl substituent and a 2-cyanophenol substituent. 4-APCP-95 has a wide range of applications in lab experiments due to its unique properties, including its ability to act as a reagent, catalyst, and inhibitor.
科学的研究の応用
4-(3-Acetylphenyl)-2-cyanophenol, 95% has a wide range of scientific research applications due to its unique properties. It has been used in the synthesis of various compounds, such as polymers, dyes, and pharmaceuticals. It has also been used as an inhibitor for the synthesis of other compounds. Additionally, 4-(3-Acetylphenyl)-2-cyanophenol, 95% has been used in the study of enzyme kinetics and the study of catalytic processes.
作用機序
The mechanism of action of 4-(3-Acetylphenyl)-2-cyanophenol, 95% is not fully understood, but it is believed to involve the formation of a complex between the phenol group and the 3-acetylphenyl substituent. This complex is thought to interact with the 2-cyanophenol substituent, resulting in a reaction that produces the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Acetylphenyl)-2-cyanophenol, 95% have not been extensively studied, but it is believed to have low toxicity. In one study, 4-(3-Acetylphenyl)-2-cyanophenol, 95% was found to have no significant effect on the growth of bacteria or the activity of enzymes. Additionally, 4-(3-Acetylphenyl)-2-cyanophenol, 95% has been found to be non-mutagenic and non-carcinogenic.
実験室実験の利点と制限
The advantages of using 4-(3-Acetylphenyl)-2-cyanophenol, 95% in lab experiments include its low toxicity, its low cost, and its ability to act as a reagent, catalyst, and inhibitor. Additionally, 4-(3-Acetylphenyl)-2-cyanophenol, 95% is relatively stable and can be stored at room temperature for extended periods of time. However, there are some limitations to its use, including the fact that it is not soluble in water and is not very reactive in acidic conditions.
将来の方向性
There are a number of potential future directions for research on 4-(3-Acetylphenyl)-2-cyanophenol, 95%. These include further studies on its biochemical and physiological effects, its use in the synthesis of other compounds, and its potential applications in the field of medicine. Additionally, further research could be done on the mechanism of action of 4-(3-Acetylphenyl)-2-cyanophenol, 95% and its potential use as an inhibitor in various reactions. Finally, new methods of synthesis could be developed to improve the efficiency of the reaction and reduce the cost of production.
合成法
The synthesis of 4-(3-Acetylphenyl)-2-cyanophenol, 95% involves a multi-step process that begins with the reaction of 3-acetylphenol and 2-cyanophenol in the presence of a base catalyst. The reaction proceeds with the formation of a cyanohydrin intermediate, which is then hydrolyzed to form the desired product. The reaction can be optimized by varying the reaction temperature, the concentration of the reactants, and the type of catalyst used.
特性
IUPAC Name |
5-(3-acetylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10(17)11-3-2-4-12(7-11)13-5-6-15(18)14(8-13)9-16/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQZVBCMGHLZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684743 |
Source


|
| Record name | 3'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Acetylphenyl)-2-cyanophenol | |
CAS RN |
1261941-77-8 |
Source


|
| Record name | 3'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














